molecular formula C25H27BrN4O4S B298501 N-(4-bromo-3-methylphenyl)-N'-{2-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]ethyl}ethanediamide

N-(4-bromo-3-methylphenyl)-N'-{2-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]ethyl}ethanediamide

カタログ番号 B298501
分子量: 559.5 g/mol
InChIキー: DLQDNFJTKRFSBR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-bromo-3-methylphenyl)-N'-{2-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]ethyl}ethanediamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as BMS-986142 and is a selective inhibitor of the TYK2 enzyme. TYK2 is an enzyme that plays a crucial role in the immune system, and inhibiting its activity has been shown to have potential therapeutic benefits in a variety of diseases.

作用機序

BMS-986142 selectively inhibits TYK2, which is an enzyme that is involved in the signaling pathways of several cytokines, including IL-12, IL-23, and type I interferons. By inhibiting TYK2, BMS-986142 can reduce the activity of these cytokines and subsequently reduce inflammation.
Biochemical and Physiological Effects:
BMS-986142 has been shown to have several biochemical and physiological effects. In animal models, the compound has been shown to reduce inflammation and improve disease symptoms in autoimmune disorders, inflammatory bowel disease, and psoriasis. Additionally, BMS-986142 has been shown to have a favorable safety profile in preclinical studies.

実験室実験の利点と制限

One advantage of using BMS-986142 in lab experiments is its selectivity for TYK2. This selectivity allows researchers to study the specific effects of inhibiting TYK2, without affecting other cytokine signaling pathways. However, one limitation of using BMS-986142 is its relatively short half-life, which may require frequent dosing in animal studies.

将来の方向性

There are several future directions for research on BMS-986142. One area of interest is the potential use of the compound in treating other autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis. Additionally, researchers are interested in studying the long-term safety and efficacy of BMS-986142 in clinical trials. Finally, there is a need for further studies to elucidate the specific mechanisms by which BMS-986142 exerts its anti-inflammatory effects.

合成法

The synthesis of BMS-986142 involves several steps, including the reaction of 4-bromo-3-methylbenzonitrile with 2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)ethanamine to form an intermediate. This intermediate is then reacted with ethylenediamine to form the final product.

科学的研究の応用

BMS-986142 has been studied for its potential use in treating a variety of diseases, including autoimmune disorders, inflammatory bowel disease, and psoriasis. The compound has been shown to selectively inhibit TYK2, which plays a key role in the immune response. Inhibition of TYK2 has been shown to reduce inflammation and improve disease symptoms in animal models.

特性

製品名

N-(4-bromo-3-methylphenyl)-N'-{2-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]ethyl}ethanediamide

分子式

C25H27BrN4O4S

分子量

559.5 g/mol

IUPAC名

N//'-(4-bromo-3-methylphenyl)-N-[2-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)ethyl]oxamide

InChI

InChI=1S/C25H27BrN4O4S/c1-18-16-21(7-9-23(18)26)28-25(32)24(31)27-10-11-29-12-14-30(15-13-29)35(33,34)22-8-6-19-4-2-3-5-20(19)17-22/h2-9,16-17H,10-15H2,1H3,(H,27,31)(H,28,32)

InChIキー

DLQDNFJTKRFSBR-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)C(=O)NCCN2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)Br

正規SMILES

CC1=C(C=CC(=C1)NC(=O)C(=O)NCCN2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。